molecular formula C12H15FN2 B8419156 4-Butylaminomethyl-2-fluoro-benzonitrile

4-Butylaminomethyl-2-fluoro-benzonitrile

Cat. No. B8419156
M. Wt: 206.26 g/mol
InChI Key: FIKVTKRBMCTKJS-UHFFFAOYSA-N
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Patent
US07655679B2

Procedure details

4.64 ml n-butylamine was dissolved in 30 ml dimethylformamide. 667 mg commercially available 4-cyano-3-fluorobenzylbromide, dissolved in 10 ml dimethylformamide was added dropwise. The reaction mixture was stirred at room temperature for thirty minutes. The solvent was removed in vacuo and the residue purified by chromatography on silica gel with the eluent n-heptane:ethyl acetate=1:4=>ethyl acetate:methanol=4:1 to obtain 360 mg 4-Butylaminomethyl-2-fluoro-benzonitrile.
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][C:9]=1[F:16])#[N:7]>CN(C)C=O>[CH2:1]([NH:5][CH2:12][C:11]1[CH:14]=[CH:15][C:8]([C:6]#[N:7])=[C:9]([F:16])[CH:10]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4.64 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(CBr)C=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel with the eluent n-heptane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCC1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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